

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefadroxil Quantification

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Compound of Interest		
Compound Name:	Cefadroxil	
Cat. No.:	B1668808	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections.[1] Accurate and reliable quantification of **Cefadroxil** in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This document provides a detailed overview of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of **Cefadroxil**. The described method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.[2][3]

Principle of the Method

The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify **Cefadroxil**.[2][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. **Cefadroxil**, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of **Cefadroxil** is determined by comparing the peak area of the sample to that of a known standard.

Quantitative Data Summary



The following tables summarize the key chromatographic conditions and validation parameters for several published HPLC methods for **Cefadroxil** quantification. This allows for easy comparison of different methodologies.

Table 1: Chromatographic Conditions for Cefadroxil Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Hypersil ODS C18 (250 x 4.6 mm, 5μm)[2]	Hypersil C8	Supelco RP C-18 (250 mm \times 4.6 mm, 5 μ m)[3]	C18 (150mm×4.5mm, 5μm)[5]
Mobile Phase	KH2PO4 Buffer (pH 3.5): Acetonitrile (65:35 v/v)[2]	Potassium dihydrogen phosphate buffer (pH 3.5): Methanol (65:35% v/v)[1]	0.05M Disodium hydrogen orthophosphate buffer (pH 3.0): Methanol (40:60 v/v)[3]	Phosphate buffer (pH 4.0): Methanol (90:10)
Flow Rate	1.0 mL/min[1][2]	1.0 mL/min[1]	0.75 mL/min[3]	1.5 mL/min[4]
Detection Wavelength	220 nm[2]	250 nm[1]	264 nm[3]	260 nm[5][6]
Injection Volume	10 μL[2]	Not Specified	20 μL	20μl[5]
Retention Time	3.257 min[2]	~3.157 minutes[1]	4.108 min[3]	Not Specified

Table 2: Method Validation Parameters



Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	20-80 μg/mL[2]	0.2-1.0 μg/ml[1]	20-100 μg/mL[3]	Not Specified
Correlation Coefficient (R²)	1[2]	0.9993[1]	0.9999[3]	0.9935[4]
Limit of Detection (LOD)	Not Specified	Not Specified	Not Specified	0.5 μg/mL[4][7]
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified	1.0 μg/mL[4][7]
Accuracy (% Recovery)	99.98% (Assay) [2]	99.98% (Assay) [1]	Not Specified	Not Specified
Precision (%RSD)	Not Specified	Low %RSD[1]	< 2%[3]	Intra-day: 1.75- 5.33%, Inter-day: 0.58-2.69%[7]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of **Cefadroxil** based on a validated RP-HPLC method.[2]

- 1. Materials and Reagents
- · Cefadroxil monohydrate reference standard
- Cefadroxil tablets (e.g., 100 mg)[2]
- Potassium dihydrogen phosphate (KH2PO4), HPLC grade[2]
- Acetonitrile, HPLC grade[2]
- Orthophosphoric acid, AR grade[2]
- Water, HPLC grade



2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector[2]
- Hypersil ODS C18 column (250 x 4.6 mm, 5μm)[2]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)
- Sonicator
- 3. Preparation of Solutions
- Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a buffer solution. Adjust the pH to 3.5 using 0.2% orthophosphoric acid.[2]
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 65:35 (v/v).
 Degas the mobile phase by sonicating for 15-20 minutes and filter through a 0.45 μm membrane filter.[2]
- Standard Stock Solution (e.g., 1000 μg/mL): Accurately weigh about 100 mg of **Cefadroxil** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the linear range (e.g., 20, 40, 60, 80 μg/mL) by diluting with the mobile phase.[2]
- Sample Preparation (from Tablets):
 - Weigh and finely powder at least 20 Cefadroxil tablets.
 - Accurately weigh a quantity of the powder equivalent to 100 mg of Cefadroxil and transfer it to a 100 mL volumetric flask.



- Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the Cefadroxil.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the assay.
- 4. Chromatographic Analysis
- Set up the HPLC system with the specified column and mobile phase.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Inject 10 μL of each working standard solution and the sample solution into the chromatograph.[2]
- Record the chromatograms and measure the peak area for Cefadroxil.
- 5. Data Analysis
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Calculate the concentration of Cefadroxil in the sample solution using the regression equation.
- Determine the amount of Cefadroxil in the tablet dosage form and express it as a
 percentage of the labeled amount.

Visualizations

Experimental Workflow Diagram



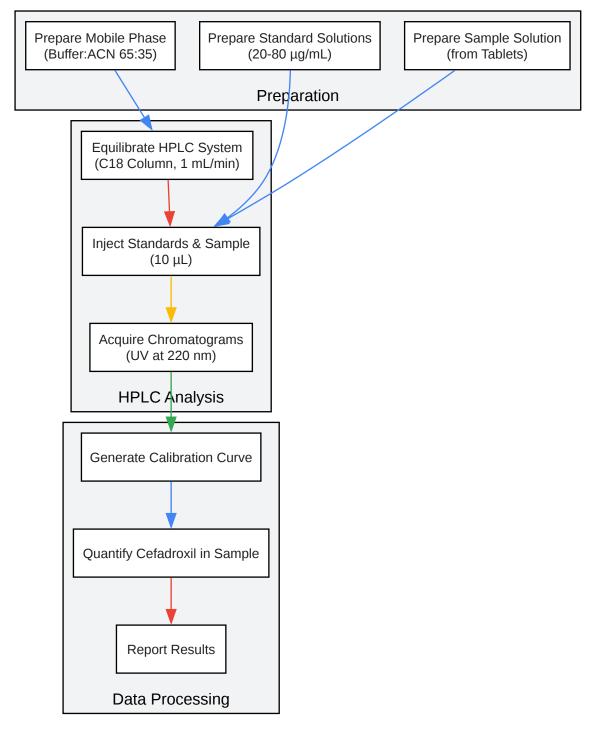


Figure 1: HPLC Workflow for Cefadroxil Quantification

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Caption: HPLC Workflow for Cefadroxil Quantification

Logical Relationship of Method Validation Parameters



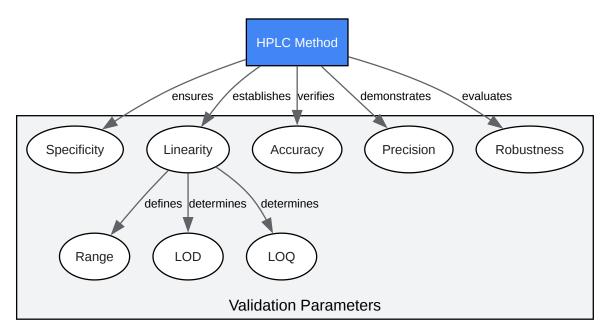


Figure 2: Interrelation of HPLC Method Validation Parameters

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Caption: Interrelation of HPLC Method Validation Parameters

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